molecular formula C21H26N2O2S2 B2763443 1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea CAS No. 2176338-64-8

1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea

Cat. No. B2763443
CAS RN: 2176338-64-8
M. Wt: 402.57
InChI Key: YZJLFAOFVAEQOQ-UHFFFAOYSA-N
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Description

Adamantane is a colorless, crystalline chemical compound with a camphor-like odor. With a formula C10H16, it is a cycloalkane and also the simplest diamondoid . Urea is an organic compound with the formula (NH2)2CO. It plays an important role in the metabolism of nitrogen-containing compounds by animals .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Adamantane is a stable compound that does not react with most chemical reagents. Urea, on the other hand, can participate in a variety of chemical reactions, including condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds containing the adamantane moiety, such as 1-(Adamantan-1-yl)-3-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)urea, involves innovative synthetic routes that allow for the introduction of the adamantane structure into various chemical frameworks. For example, D'yachenko et al. (2019) reported on the synthesis of 1,3-disubstituted ureas containing adamantane and pyrazole fragments, highlighting the efficiency of these synthetic approaches in yielding compounds with potential inhibitory activity against human soluble epoxide hydrolase (sEH) (D'yachenko et al., 2019).

Biological Activity and Potential Therapeutic Applications

Compounds featuring the adamantane structure are investigated for their biological activities, particularly as inhibitors of soluble epoxide hydrolase (sEH), a key enzyme involved in the metabolism of bioactive lipid epoxides. Such compounds have shown promise in various pharmacological models, including those for hypertension, inflammation, and pain management. The synthesis of 1-(R-adamant-1-yl)-3-(1-propionylpiperidin-4-yl)ureas and their efficacy as sEH inhibitors is a testament to the potential therapeutic applications of adamantane derivatives in treating cardiovascular and inflammatory diseases (Butov et al., 2017).

Pharmacokinetics and Drug Design

The pharmacokinetic properties of adamantane-containing compounds are crucial for their development as therapeutic agents. Studies focusing on the oral bioavailability, metabolic stability, and inhibitory potency of these compounds provide valuable insights into optimizing their design for clinical applications. For instance, Hwang et al. (2007) discussed the development of N,N'-disubstituted ureas with adamantane groups as sEH inhibitors, noting their potent activity and favorable pharmacokinetic profiles, which are essential for their potential use as therapeutics (Hwang et al., 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. This is typically studied in the context of drug action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic or corrosive, while others may pose a fire or explosion risk .

Future Directions

The future directions for research on a compound could include studying its potential uses in medicine, industry, or other fields .

properties

IUPAC Name

1-(1-adamantyl)-3-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c24-16(17-3-4-19(27-17)18-2-1-5-26-18)12-22-20(25)23-21-9-13-6-14(10-21)8-15(7-13)11-21/h1-5,13-16,24H,6-12H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJLFAOFVAEQOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC(C4=CC=C(S4)C5=CC=CS5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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